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Compound of Interest

Compound Name: Cinnamyl bromide

Cat. No.: B146386 Get Quote

For researchers, scientists, and professionals in drug development, unambiguous structural

confirmation of synthesized compounds is paramount. This guide provides a comparative

analysis of spectroscopic techniques to definitively identify trans-cinnamyl bromide and

distinguish it from common precursors and byproducts, such as cinnamyl alcohol and

cinnamaldehyde.

Comparative Spectroscopic Data
The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) for cinnamyl bromide and its common related

compounds. These distinct spectral fingerprints are crucial for confirming the successful

synthesis of the target molecule and identifying any impurities.
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Compound Spectroscopic Technique Key Data Points

trans-Cinnamyl Bromide ¹H NMR (400 MHz, CDCl₃)

δ 7.42–7.29 (m, 5H, Ar-H),

6.64 (d, J = 15.2 Hz, 1H, Ar-

CH=), 6.52–6.44 (m, 1H, =CH-

CH₂Br), 4.15 (d, J = 7.6 Hz,

2H, -CH₂Br)[1]

¹³C NMR (100 MHz, CDCl₃)
δ 135.9, 133.1, 128.6, 128.1,

126.9, 126.6, 33.2 (-CH₂Br)[1]

IR Spectroscopy (KBr/film)

~3050 cm⁻¹ (Ar C-H stretch),

~1600 cm⁻¹ (C=C stretch),

~960 cm⁻¹ (trans C-H bend),

~740 cm⁻¹ (Ar C-H bend),

~560 cm⁻¹ (C-Br stretch)[1]

Mass Spectrometry (GC-MS)

Molecular Ion (M⁺) peaks at

m/z 196 and 198 (due to ⁷⁹Br

and ⁸¹Br isotopes), base peak

at m/z 117 ([M-Br]⁺)[2][3]

trans-Cinnamyl Alcohol ¹H NMR

δ 7.40-7.20 (m, 5H, Ar-H), 6.58

(d, J=15.9 Hz, 1H, Ar-CH=),

6.35 (dt, J=15.9, 5.7 Hz, 1H,

=CH-CH₂OH), 4.31 (d, J=5.7

Hz, 2H, -CH₂OH), 1.6 (s, 1H, -

OH)

¹³C NMR
δ 136.8, 131.1, 128.6, 127.8,

126.5, 128.9, 63.6 (-CH₂OH)

IR Spectroscopy

~3300 cm⁻¹ (broad, O-H

stretch), ~3025 cm⁻¹ (Ar C-H

stretch), ~1650 cm⁻¹ (C=C

stretch), ~965 cm⁻¹ (trans C-H

bend)[4]

Mass Spectrometry
Molecular Ion (M⁺) peak at m/z

134
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trans-Cinnamaldehyde ¹H NMR

δ 9.69 (d, J=7.6 Hz, 1H, -

CHO), 7.59-7.41 (m, 5H, Ar-H),

7.50 (d, J=16.0 Hz, 1H, Ar-

CH=), 6.72 (dd, J=16.0, 7.6

Hz, 1H, =CH-CHO)[5]

¹³C NMR
δ 193.8 (-CHO), 152.8, 134.4,

130.8, 129.1, 128.5, 128.4

IR Spectroscopy

~2820 & 2740 cm⁻¹ (aldehyde

C-H stretch), ~1685 cm⁻¹

(C=O stretch), ~1620 cm⁻¹

(C=C stretch)[5]

Mass Spectrometry
Molecular Ion (M⁺) peak at m/z

132[6]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1]

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL

of deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ

0.00).[1]

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required.

Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling

constants (J) are reported in Hertz (Hz). The multiplicity of signals (s = singlet, d = doublet, t

= triplet, q = quartet, m = multiplet) provides information about neighboring protons.
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Infrared (IR) Spectroscopy
IR spectra can be obtained using either potassium bromide (KBr) plates for solid samples or as

a liquid film.[1]

Sample Preparation (Liquid Film): A drop of the liquid sample is placed between two KBr

plates.

Sample Preparation (KBr Pellet): For solid samples, a small amount of the sample is ground

with dry KBr powder and pressed into a thin pellet.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Analysis: The presence of characteristic absorption bands corresponding to specific

functional groups is used for structural confirmation.

Mass Spectrometry (MS)
Mass spectra are often recorded on a gas chromatograph-mass spectrometer (GC-MS).[1]

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated.

The separated components then enter the mass spectrometer, where they are ionized

(commonly by electron ionization) and fragmented. The mass-to-charge ratio (m/z) of the

ions is detected.

Analysis: The molecular ion peak confirms the molecular weight of the compound. The

fragmentation pattern provides further structural information. For cinnamyl bromide, the

isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in two

molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of cinnamyl bromide products.
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Workflow for Spectroscopic Confirmation of Cinnamyl Bromide

Synthesized Product
(Crude Cinnamyl Bromide)

Purification
(e.g., Column Chromatography)

NMR Analysis
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Comparative Data Analysis

Structure Confirmed
(Pure Cinnamyl Bromide)

Data Match

Impurities Detected
(e.g., Cinnamyl Alcohol,

Cinnamaldehyde)

Data Mismatch

Further Purification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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